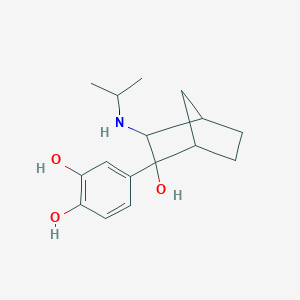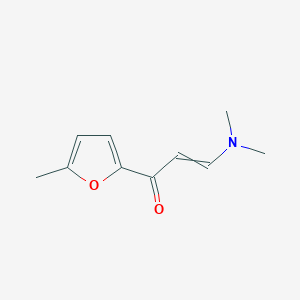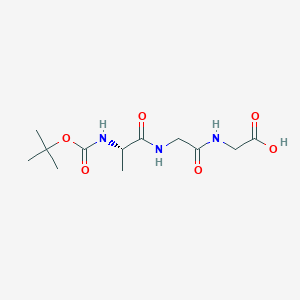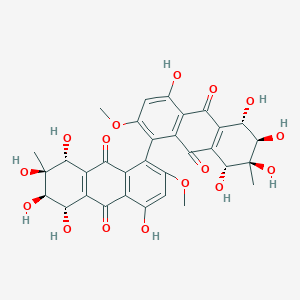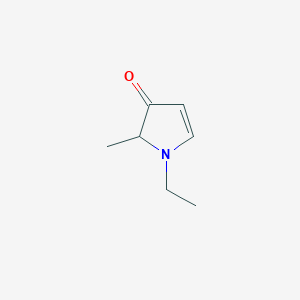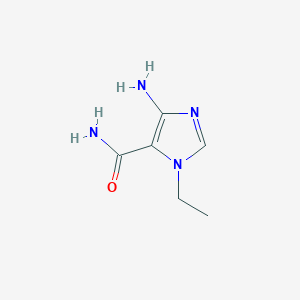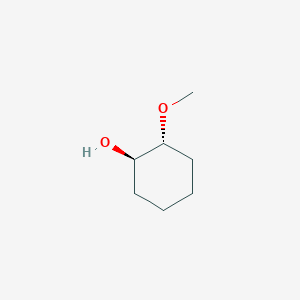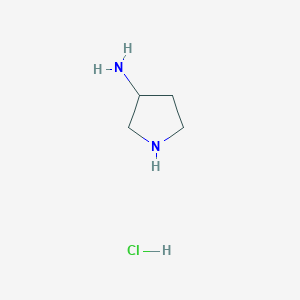
1,2,3,4-Tetrahydroquinoline-5-carboxylic acid
Overview
Description
“1,2,3,4-Tetrahydroquinoline-5-carboxylic acid” is a chemical compound with the CAS Number: 114527-54-7 . It has a molecular weight of 177.2 . Tetrahydroquinoline is an organic compound that is the semi-hydrogenated derivative of quinoline . It is a colorless oil .
Synthesis Analysis
The synthesis of 1,2,3,4-Tetrahydroquinoline derivatives has garnered significant attention due to their diverse biological activities against various infective pathogens and neurodegenerative disorders . Traditional approaches to the synthesis of C (1)-substituted THIQs include the use of harsh conditions or preassembled substrates . Recently, transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies involving direct coupling of C (sp3)–H bond of THIQ with various nucleophiles (two-component coupling) have been explored in the presence of cooxidants like H2O2, TBHP, etc .
Molecular Structure Analysis
The InChI code for “1,2,3,4-Tetrahydroquinoline-5-carboxylic acid” is 1S/C10H11NO2/c12-10(13)8-3-1-5-9-7(8)4-2-6-11-9/h1,3,5,11H,2,4,6H2,(H,12,13) .
Chemical Reactions Analysis
The reaction of 1,2,3,4-Tetrahydroquinoline derivatives is said to proceed via intramolecular electrophilic aromatic substitution reaction . The presence of an electron-donating group like hydroxy or methoxy favors the cyclization step .
Physical And Chemical Properties Analysis
Scientific Research Applications
Chemical Synthesis
“1,2,3,4-Tetrahydroquinoline-5-carboxylic acid” is widely used as a polyfunctional synthon . It is prepared most frequently by direct reduction of quinolinecarboxylic acids . This makes it a valuable compound in the field of chemical synthesis.
Peptidomimetics
This compound is considered a conformationally constrained analogue of pipecolic acid . It is used in the development of new peptidomimetics, compounds that mimic the bioactive conformation and action of therapeutic peptides while possessing greater bioavailability and stability .
Drug Discovery
The incorporation of rigid unusual secondary α-amino acids, where the nitrogen is involved in a ring, may result in significant consequences for the conformation of peptidomimetics as synthetic tools for drug discovery .
Synthesis of α-Aminophosphonic Acids
“1,2,3,4-Tetrahydroquinoline-5-carboxylic acid” is used in the synthesis of α-aminophosphonic acids . The principal contribution of this synthesis is the introduction of the phosphonate group in the N-acyliminium ion intermediates .
Preparation of Biologically Active Compounds
This compound is an important unnatural α-amino acid, and it is used as a key intermediate in organic synthesis for the preparation of biologically active compounds .
Green and Sustainable Chemistry
In the concept of green and sustainable chemistry, the use of efficient and recyclable catalysts in multi-component reactions (MCRs) is highly desired . “1,2,3,4-Tetrahydroquinoline-5-carboxylic acid” can play a significant role in such reactions .
Future Directions
The future directions for “1,2,3,4-Tetrahydroquinoline-5-carboxylic acid” could involve further exploration of its diverse biological activities against various infective pathogens and neurodegenerative disorders . Additionally, the development of novel THIQ analogs with potent biological activity could be a promising area of research .
properties
IUPAC Name |
1,2,3,4-tetrahydroquinoline-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)8-3-1-5-9-7(8)4-2-6-11-9/h1,3,5,11H,2,4,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEBVOFVJYCXIBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=CC=C2NC1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70552783 | |
| Record name | 1,2,3,4-Tetrahydroquinoline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70552783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,3,4-Tetrahydroquinoline-5-carboxylic acid | |
CAS RN |
114527-54-7 | |
| Record name | 1,2,3,4-Tetrahydroquinoline-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70552783 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,3,4-tetrahydroquinoline-5-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

